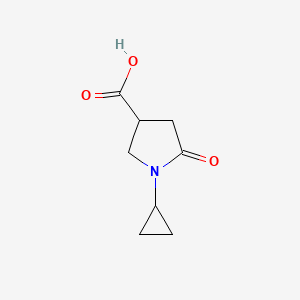

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Description

2. Historical Context and Discovery

The precise historical timeline and original discovery details of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid are not extensively documented in the public chemical literature. However, the compound has been cataloged and characterized in chemical databases since at least the early 2000s, with creation and modification records indicating ongoing interest and updates as recent as 2025. Its synthesis and structural elucidation align with broader research into pyrrolidine derivatives and their functionalization, reflecting a continued exploration of cyclic amino acid analogs in medicinal and synthetic chemistry contexts.

3. Significance in Chemical Research

This compound holds significance primarily as a building block and intermediate in organic synthesis and medicinal chemistry. Its structural features—combining a constrained cyclic amine with a carboxylic acid and a cyclopropyl substituent—make it valuable for the development of novel compounds with potential biological activity. Research involving related compounds has focused on modifying the pyrrolidine ring to improve solubility, stability, and bioactivity profiles in drug development. The compound’s ability to participate in hydrogen bonding and salt formation enhances its utility in designing molecules with specific physicochemical properties. Additionally, its stereochemistry and conformational rigidity contribute to its role in structure-activity relationship studies.

4. Structural Characteristics and Classification

- Molecular Formula: C8H11NO3

- Molecular Weight: 169.18 g/mol

- CAS Number: 876716-43-7

- Chemical Class: Oxopyrrolidine derivative; cyclic amino acid analog

- Structural Features:

- Pyrrolidine ring (five-membered nitrogen-containing heterocycle)

- Keto group (=O) at position 5 of the ring

- Carboxylic acid (-COOH) group at position 3

- Cyclopropyl group attached to the nitrogen at position 1

Table 1: Key Chemical Identifiers and Properties

| Property | Description |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 876716-43-7 |

| PubChem CID | 4714359 |

| InChI | InChI=1S/C8H11NO3/c10-7-5(8(11)12)4-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,12) |

| SMILES | C1CC1N2CC(CC2=O)C(=O)O |

Table 2: Predicted Collision Cross Section (CCS) for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 170.08118 | 136.3 |

| [M+Na]+ | 192.06312 | 145.5 |

| [M-H]- | 168.06662 | 141.3 |

| [M+NH4]+ | 187.10772 | 151.6 |

| [M+K]+ | 208.03706 | 142.4 |

| [M+H-H2O]+ | 152.07116 | 130.3 |

| [M+HCOO]- | 214.07210 | 156.3 |

| [M+CH3COO]- | 228.08775 | 178.7 |

The compound’s 2D and 3D structural models reveal a compact, rigid conformation due to the cyclopropyl ring fused to the nitrogen of the pyrrolidine ring, influencing its chemical reactivity and interaction potential. The keto and carboxylic acid functionalities contribute to its classification as an oxopyrrolidine carboxylic acid, a subclass of cyclic amino acid derivatives.

Propriétés

IUPAC Name |

1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-7-3-5(8(11)12)4-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVZAQNEJHXULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405792 | |

| Record name | 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-43-7 | |

| Record name | 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization via Cyclic Anhydrides and Imines (General Procedure 2)

One of the prominent methods involves the reaction of cyclic anhydrides with imines in a polar aprotic solvent such as dry dimethylformamide (DMF). The process is typically conducted in a sealed glass test tube at elevated temperatures (110–125 °C) for several hours (e.g., 5 hours) to promote cyclization and formation of the pyrrolidine ring system.

-

- Mix cyclic anhydride (1 mmol) and imine (1 mmol) with ~0.5 mL dry DMF.

- Heat in an oil bath at 110 °C for N-alkyl imines or 125 °C for N-arylimines.

- Stir for 5 hours.

- Concentrate the reaction mixture under reduced pressure.

- Add dichloromethane and saturated aqueous sodium bicarbonate, shake vigorously.

- Separate and discard organic layer; acidify aqueous layer to pH ~2 with concentrated HCl.

- Stir in an ice bath for 1–2 hours to precipitate the product.

- Collect and dry the crystalline precipitate.

-

- Isolated yields around 69–75% have been reported.

- Diastereomeric ratios (cis/trans) vary, e.g., 1:1.7 to 1:1.8.

- Products often require HPLC separation for isomer purification.

-

- cis-1-Isopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

- cis/trans-1-(tert-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

This method is well-documented for synthesizing various substituted 5-oxopyrrolidine-3-carboxylic acids, including the cyclopropyl derivative by analogy, given the similar reactivity of cyclic anhydrides and imines.

Continuous Flow Esterification and Derivatization

Another approach involves the conversion of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid into its ethyl ester derivative using continuous flow synthesis under high temperature and pressure conditions.

-

- Dissolve the carboxylic acid in absolute ethanol (~40 mg/mL).

- Ultrasonicate for 15 minutes to ensure homogeneity.

- Pump the solution through a resistively heated continuous flow reactor preset to desired temperature and pressure.

- Collect processed solution after steady state is reached.

- Dry and analyze aliquots by ^1H NMR to estimate conversion.

- Post-processing includes washing with saturated sodium carbonate, drying over magnesium sulfate, and concentration under vacuum.

-

- Efficient conversion to ethyl ester without need for further purification.

- Scalable and reproducible under controlled flow conditions.

This method is particularly useful for preparing ester derivatives of the compound, which may be intermediates for further synthetic transformations or for improving compound solubility and handling.

Substitution Reactions Using Cyclopropane Derivatives (Patent Method)

A patented process describes the synthesis of cyclopropyl-substituted quinolonecarboxylic acids, which share structural features with this compound, involving substitution reactions with cyclopropane derivatives.

-

- Use of cyclopropane derivatives such as 1-chloro-1-methoxy-cyclopropane or 1-bromo-1-methoxy-cyclopropane as alkylating agents.

- Reaction with quinolonecarboxylic acid derivatives under mild to moderate temperatures (20–120 °C, preferably 60–100 °C).

- Acid binders such as organic bases (e.g., pyridine, 1,4-diazabicyclo[2.2.2]octane) or inorganic bases (e.g., potassium carbonate) are used.

- Reactions can be performed at atmospheric or elevated pressures (1–100 bar).

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of cyclic anhydride and imine (General Procedure 2) | Cyclic anhydride, imine, DMF | 110–125 °C, 5 h | 69–75 | Requires acidification and HPLC separation |

| Continuous flow esterification | This compound, ethanol | High temp & pressure, flow system | Not specified | Efficient ester formation, scalable |

| Substitution with cyclopropane derivatives (Patent) | Quinolonecarboxylic acid derivatives, cyclopropane halides | 20–120 °C, 1–100 bar | Not specified | Adaptable for cyclopropyl introduction |

Research Findings and Notes

- The cyclization method (General Procedure 2) is well-established for synthesizing substituted 5-oxopyrrolidine-3-carboxylic acids with good yields and manageable diastereoselectivity.

- Continuous flow synthesis offers a modern, scalable alternative for esterification, improving reaction control and product purity without extensive purification steps.

- The patented substitution approach highlights the importance of selecting appropriate cyclopropane derivatives and bases to achieve efficient cyclopropylation on nitrogen heterocycles, which can be extrapolated to the target compound.

- Analytical techniques such as HPLC and ^1H NMR are critical for monitoring reaction progress, diastereomeric ratios, and product purity.

- The compound’s CAS number is 876716-43-7, and it is also known under synonyms such as 1-Cyclopropyl-5-oxo-pyrrolidine-3-carboxylic acid.

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Structural Characteristics

- Molecular Formula : CHNO

- SMILES : C1CC1N2CC(CC2=O)C(=O)O

- InChI : InChI=1S/C8H11NO3/c10-7-3-5(8(11)12)4-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,12)

The compound features a pyrrolidine ring with a carboxylic acid functional group, contributing to its biological activity.

Antimicrobial Applications

Recent studies have highlighted the potential of derivatives of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid in combating antimicrobial resistance, particularly against Gram-positive bacteria and fungi.

Key Findings:

- Antimicrobial Activity : Derivatives have shown promising activity against vancomycin-intermediate Staphylococcus aureus and multidrug-resistant strains of Candida auris and Aspergillus fumigatus .

- Mechanism of Action : The compounds target specific bacterial pathways, potentially disrupting cell wall synthesis or function, although detailed mechanisms remain to be fully elucidated.

Anticancer Applications

The anticancer properties of this compound derivatives have also been investigated, with several studies demonstrating significant cytotoxic effects against various cancer cell lines.

Case Studies:

- A549 Human Lung Cancer Model :

- Structure-Activity Relationship (SAR) :

Summary of Applications

Mécanisme D'action

The exact mechanism of action of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid is not fully understood. it is believed to interact with molecular targets such as GABA receptors and histamine-N-methyl transferase. These interactions may result in various pharmacological effects, including anxiolytic, antiepileptic, and arrhythmogenic activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structure : Features a 5-chloro-2-hydroxyphenyl group instead of cyclopropyl.

- Properties : These derivatives exhibit potent antioxidant activity , with some compounds showing 1.5× higher radical scavenging activity than ascorbic acid . The chloro and hydroxyl substituents enhance electron-withdrawing and hydrogen-bonding capabilities, critical for interacting with reactive oxygen species (ROS).

- Applications : Explored for therapeutic use in oxidative stress-related pathologies (e.g., neurodegenerative diseases) .

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Key Differences vs. Cyclopropyl Derivative :

- Phenyl derivatives prioritize bioactivity (antioxidant, antimicrobial) over metabolic stability.

- Cyclopropyl derivative’s smaller substituent may reduce steric hindrance, favoring use in modular drug design.

Alkyl-Substituted Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structure : Methyl group at N1 instead of cyclopropyl.

- Applications: Limited bioactivity data; primarily used in R&D .

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS: 845546-16-9)

Key Differences vs. Cyclopropyl Derivative :

- Cyclopropylmethyl variant’s extended structure may influence target binding kinetics.

Heterocyclic and Bulky Substituents

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Cyclohexyl group at N1.

- Properties : Higher molecular weight (211.26 g/mol) and LogP, favoring lipophilic environments.

- Applications: No specific bioactivity reported; structural analogs used in drug discovery .

1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxylic Acid

Key Differences vs. Cyclopropyl Derivative :

- Bulky substituents (cyclohexyl, dimethylpyrrole) may limit solubility but improve target affinity.

- Cyclopropyl’s balance of size and reactivity makes it preferable for PROTACs requiring precise molecular geometry.

Physicochemical and Industrial Comparison

Physicochemical Properties

| Compound | Molecular Weight | LogP | Substituent | Key Applications |

|---|---|---|---|---|

| 1-Cyclopropyl derivative | 169.18 | -0.02 | Cyclopropyl | PROTACs, drug building |

| 1-(5-Chloro-2-hydroxyphenyl) | ~242.65 | ~1.2 | Chloro-hydroxyphenyl | Antioxidant therapies |

| 1-Methyl derivative | 157.16 | ~0.5 | Methyl | R&D intermediates |

| 1-Cyclohexyl derivative | 211.26 | ~1.5 | Cyclohexyl | Structural analogs |

Industrial Relevance

- 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic Acid: Listed in 16 patents and 2 literature references, highlighting its role in innovative drug platforms .

- Phenyl Derivatives : Dominated by academic research (e.g., antioxidant studies ), with fewer industrial patents.

Activité Biologique

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS 876716-43-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, anticancer properties, and antimicrobial effects.

- Molecular Formula : C₈H₁₁NO₃

- Molecular Weight : 169.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclopropyl group enhances binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways. This compound has been investigated for its role in inhibiting certain enzymes relevant to cancer progression and microbial resistance .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. In vitro tests using A549 human lung adenocarcinoma cells revealed significant cytotoxic effects. The following table summarizes the findings from various studies:

Case Study: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of various derivatives indicated that modifications at the pyrrolidine ring significantly influenced cytotoxicity. For instance, the introduction of halogen substituents enhanced activity against A549 cells, suggesting that electronic properties and steric factors play critical roles in determining efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its derivatives were screened against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The following table summarizes antimicrobial efficacy:

Q & A

Q. How to address discrepancies in reported biological activity across different cell lines or assay conditions?

- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound stability under assay conditions (e.g., pH 7.4, 37°C). For example, cytotoxicity variations in cancer cell lines (e.g., MCF-7 vs. A549) may arise from differences in membrane transporter expression . Use LC-MS to confirm intact compound concentrations in media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.